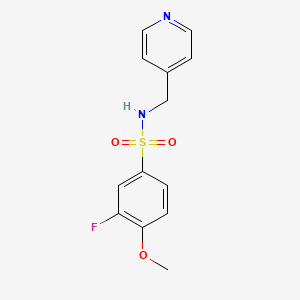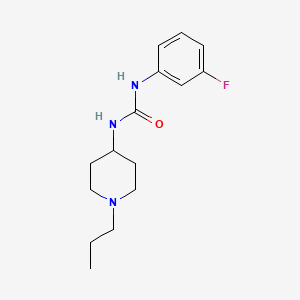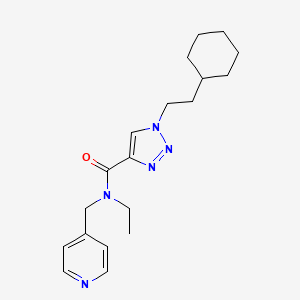![molecular formula C15H24FN3O2S B5320236 N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide](/img/structure/B5320236.png)
N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}-N-methylsulfamide, commonly known as FPEI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEI is a sulfamide-based compound that has been synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
FPEI is believed to act by disrupting the cell membrane, leading to the release of the contents of the cell. FPEI has also been found to interact with DNA, leading to changes in gene expression. The exact mechanism of action of FPEI is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
FPEI has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that FPEI can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. FPEI has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, FPEI has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of FPEI is its high transfection efficiency, making it a useful tool for gene delivery studies. FPEI also exhibits unique fluorescence properties, making it a useful tool for bioimaging studies. However, FPEI has some limitations, including its potential toxicity and the need for further optimization of its synthesis process.
将来の方向性
There are several future directions for FPEI research. One potential direction is the optimization of the synthesis process to improve the yield and purity of FPEI. Another direction is the investigation of the mechanism of action of FPEI to fully understand its mode of action. Additionally, further studies are needed to explore the potential applications of FPEI in drug discovery, gene delivery, and bioimaging.
合成法
The synthesis of FPEI involves a multi-step process that starts with the preparation of 1-(2-fluorobenzyl)pyrrolidine, which is then reacted with N-methylsulfamide to obtain the final product. The process involves several purification steps, including column chromatography and recrystallization, to obtain a pure form of FPEI. The synthesis process has been optimized to yield high-quality FPEI with a high degree of purity.
科学的研究の応用
FPEI has been found to have potential applications in various fields, including drug discovery, gene delivery, and bioimaging. In drug discovery, FPEI can be used as a carrier for delivering drugs to specific targets in the body. FPEI has also been used as a gene delivery vector due to its high transfection efficiency. Additionally, FPEI has been used in bioimaging studies due to its unique fluorescence properties.
特性
IUPAC Name |
3-[[[ethyl(methyl)sulfamoyl]amino]methyl]-1-[(2-fluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O2S/c1-3-18(2)22(20,21)17-10-13-8-9-19(11-13)12-14-6-4-5-7-15(14)16/h4-7,13,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLOWHIXAQDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NCC1CCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5320155.png)
![2-ethyl-7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320163.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5320196.png)


![2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B5320224.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5320237.png)
![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5320254.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)